molecular formula C16H28O2 B168044 Ethyl cyclododecylideneacetate CAS No. 1903-26-0

Ethyl cyclododecylideneacetate

Cat. No.: B168044
CAS No.: 1903-26-0
M. Wt: 252.39 g/mol
InChI Key: JYYSXHJVYTXQEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl cyclododecylideneacetate is an organic compound with the molecular formula C₁₆H₂₈O₂. It is an ester, characterized by the presence of a carbonyl group bonded to an oxygen atom, which is then joined to an alkyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl cyclododecylideneacetate can be synthesized through the esterification of cyclododecylideneacetic acid with ethanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of high-purity reactants and catalysts, along with precise control of temperature and pressure, ensures the efficient production of the compound on a large scale .

Mechanism of Action

The mechanism of action of ethyl cyclododecylideneacetate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active acid form, which can then interact with various biological targets. The exact pathways and molecular targets depend on the specific application and the biological system involved .

Comparison with Similar Compounds

Ethyl cyclododecylideneacetate can be compared with other esters such as ethyl acetate and methyl butyrate:

Uniqueness

This compound is unique due to its larger molecular structure and potential for diverse applications in various fields. Its specific chemical properties and reactivity make it suitable for specialized applications that other esters may not fulfill .

List of Similar Compounds

Properties

IUPAC Name

ethyl 2-cyclododecylideneacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28O2/c1-2-18-16(17)14-15-12-10-8-6-4-3-5-7-9-11-13-15/h14H,2-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYYSXHJVYTXQEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C1CCCCCCCCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20563006
Record name Ethyl cyclododecylideneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20563006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1903-26-0
Record name Ethyl cyclododecylideneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20563006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl cyclododecylideneacetate
Reactant of Route 2
Reactant of Route 2
Ethyl cyclododecylideneacetate
Reactant of Route 3
Reactant of Route 3
Ethyl cyclododecylideneacetate
Reactant of Route 4
Reactant of Route 4
Ethyl cyclododecylideneacetate
Reactant of Route 5
Reactant of Route 5
Ethyl cyclododecylideneacetate
Reactant of Route 6
Ethyl cyclododecylideneacetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.